6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
The compound “6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a type of pyrazolo[3,4-d]pyrimidine and urea hybrid . It has been evaluated for its anticancer activity in vitro and in vivo cancer models .
Synthesis Analysis
The compound has been synthesized as part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids . These compounds have been designed and evaluated for their anticancer activity in vitro and in vivo cancer models .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and urea hybrid structure . More specific information about the molecular structure was not found in the available data.Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, play a significant role in medicinal chemistry due to their wide range of biological activities. Studies have been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating their potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020). Similarly, research into pyrazole derivatives has identified antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the importance of such structures in developing new therapeutic agents (Titi et al., 2020).
Biological Activity and Antimicrobial Applications
The biological activity of pyrazolo[3,4-d]pyrimidines and related compounds has been extensively studied, revealing their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives have shown significant in vitro antimicrobial and anticancer activity, emphasizing the role of such compounds in pharmaceutical research (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, compounds like benzothiazole pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activity, contributing to the search for new antimicrobial agents (Maddila et al., 2016).
Corrosion Inhibition
Apart from medicinal applications, pyrimidinic Schiff bases have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions, demonstrating the versatility of heterocyclic compounds in industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticancer activity in vitro and in vivo cancer models
Mode of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines , suggesting that the compound may have a similar effect. This could potentially result in the inhibition of cancer cell proliferation or the induction of cancer cell death.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c1-30-23-21(16-26-30)22(27-20-9-7-19(25)8-10-20)28-24(29-23)31-13-11-18(12-14-31)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSSXNCRDFZJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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